1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-
CAS No.:
Cat. No.: VC16270218
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8ClN3O |
---|---|
Molecular Weight | 209.63 g/mol |
IUPAC Name | [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
Standard InChI | InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
Standard InChI Key | XIJUOTROAIAJMZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)CO)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- features a 1,2,4-triazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a hydroxymethyl (-CH2OH) moiety. This configuration confers polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(4-Chlorophenyl)-1H-1,2,4-triazole-5-methanol |
Molecular Formula | C9H8ClN3O |
Molecular Weight | 225.64 g/mol |
SMILES | ClC1=CC=C(C=C1)C2=NNC(=N2)CO |
CAS Number | Not yet assigned |
PubChem CID | Under investigation |
The absence of a registered CAS number or PubChem CID underscores the compound’s emerging status in chemical databases .
Synthetic Methodologies
Core Triazole Synthesis
The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation reactions. A patented high-pressure method using formic acid esters, hydrazine hydrate, and ammonium salts (e.g., ammonium chloride) achieves yields up to 90% for unsubstituted 1H-1,2,4-triazole . For the target compound, post-functionalization steps are required to introduce the 4-chlorophenyl and hydroxymethyl groups.
Table 2: Representative Reaction Conditions from Patent CN105906575A
Reactants | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Methyl formate + NH2NH2·H2O + NH4Cl | 120–130 | 1–2 | 84–90 |
Butyl formate + NH2NH2·H2O + (NH4)2SO4 | 120 | 2 | 84 |
Functionalization Strategies
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4-Chlorophenyl Introduction: Likely via Ullmann coupling or Suzuki-Miyaura cross-coupling using a triazole halide intermediate and 4-chlorophenylboronic acid.
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Hydroxymethyl Addition: Oxidation of a methyl group (e.g., using KMnO4 in acidic conditions) or reduction of a nitrile substituent could yield the methanol group .
Physicochemical Properties
Spectral Characterization
While direct data for the compound is unavailable, analogous triazoles exhibit characteristic spectral signatures:
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1H NMR: Aromatic protons (δ 7.2–7.8 ppm), triazole protons (δ 8.1–8.5 ppm), and hydroxymethyl (-CH2OH) protons (δ 3.5–4.5 ppm) .
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IR: O-H stretch (~3200–3500 cm⁻¹), C=N stretch (~1600 cm⁻¹), and C-Cl absorption (~750 cm⁻¹) .
Thermal Behavior
Based on structurally similar compounds, the melting point is estimated between 140–160°C, with decomposition observed above 200°C .
Parameter | Precaution |
---|---|
Skin Contact | Wash immediately with soap and water |
Inhalation | Move to fresh air; seek medical attention if symptoms persist |
Storage | Store in airtight containers at 2–8°C, away from oxidizing agents |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to integrate the 4-chlorophenyl and hydroxymethyl groups during triazole ring formation.
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ADME/Tox Profiling: Computational predictions using SwissADME or ADMETLab to assess drug-likeness and metabolic stability.
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In Vivo Studies: Evaluate bioavailability and efficacy in murine models for infectious or oncological indications.
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